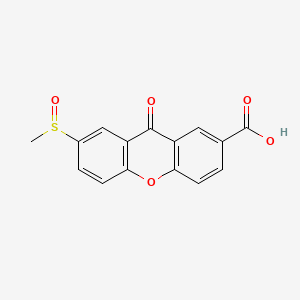

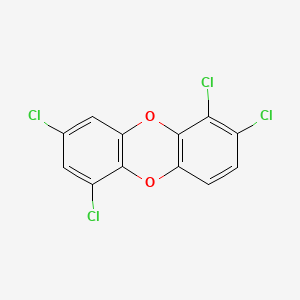

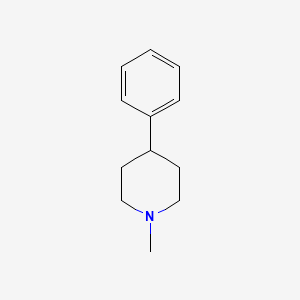

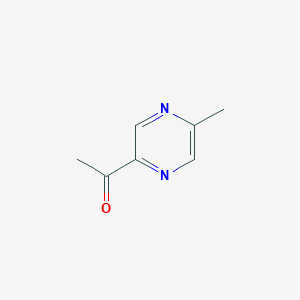

![molecular formula C7H6ClN3 B1593454 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 929000-42-0](/img/structure/B1593454.png)

8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Übersicht

Beschreibung

8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (8CMTAP) is a heterocyclic compound that belongs to the triazole family. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and drug design. 8CMTAP is a versatile molecule, displaying a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Crystal Structure and Antifungal Properties

The compound 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, derived from 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine, was synthesized and its crystal structure determined. Preliminary biological tests indicated significant antifungal activities against Stemphylium lycopersici, Fusarium oxysporum sp. cucumebrium, and Botrytis cinerea (Q. Wang et al., 2018).

Sulfone Derivatives with Antifungal and Insecticidal Activities

Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, including 8-chloro variants, exhibited good antifungal and insecticidal activities. For instance, specific derivatives showed high inhibition rates against Rhizotonia erealis and Helminthosporium maydis, and significant mortality rates against Plutella xylostella and Helicoverpa armigera (F. Xu et al., 2017).

Synthesis and Characterization

Microwave-Assisted Synthesis

A series of novel 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized using microwave irradiation. These compounds, characterized by various spectroscopic methods, exhibited weak antifungal activity (Ming-yan Yang et al., 2015).

Crystal Structure and DFT Studies

The synthesis and crystal structure of 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine was carried out. Theoretical calculations using Density Functional Theory (DFT) were performed, comparing experimental and theoretical results (Jin-Xia Mu et al., 2015).

Oxidative Cyclization for Synthesis

Efficient synthesis of [1,2,4]Triazolo[4,3-a]pyridines was achieved using oxidative cyclization with N-Chlorosuccinimide (NCS). This method allowed the synthesis of compounds with potential pharmaceutical applications (Said El-Kurdi et al., 2021).

- Microwave-Assisted Synthesis of Derivatives:** Novel 1,2,4-triazolo[4,3-a]pyridine derivatives were synthesized using microwave assistance, providing a method with high yields, simple work-up, and environmental friendliness (Lin-Jiong Zhang et al., 2015).

Synthesis Methods

Palladium-Catalyzed Chemoselective Monoarylation

An efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines involved palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation (A. Reichelt et al., 2010).

Herbicidal Activity

N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including 8-chloro variants, were synthesized and found to possess excellent herbicidal activity on a broad spectrum of vegetation (M. Moran, 2003).

Other Applications

Theoretical and Experimental Studies of Derivatives

Pyridazine derivatives, including triazolo pyridazine compounds, were synthesized and characterized. Theoretical calculations were employed to analyze quantum chemical parameters, contributing to understanding their biological properties like anti-tumor and anti-inflammatory activity (Hamdi Hamid Sallam et al., 2021).

Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

Eigenschaften

IUPAC Name |

8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHIDEHLMBFMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650382 | |

| Record name | 8-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |

CAS RN |

929000-42-0 | |

| Record name | 8-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

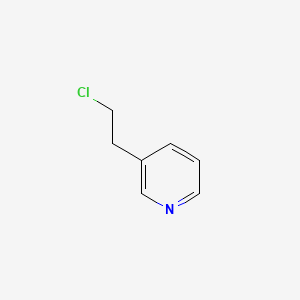

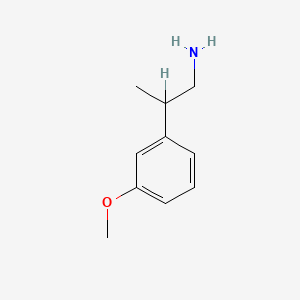

![3-[(Dimethylamino)methyl]phenol](/img/structure/B1593381.png)